![molecular formula C14H14ClN3O2 B2837220 N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034363-43-2](/img/structure/B2837220.png)
N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
“N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .
Synthesis Analysis
A related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized using acetic acid as a solvent. The reaction involved 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method was efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of the related compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .
Scientific Research Applications
Synthesis and Potential Biological Activities
N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has seen various syntheses and applications in scientific research, primarily focusing on its potential biological activities and use in the synthesis of novel compounds with medicinal properties. Although the specific compound is not directly mentioned in the available literature, compounds with similar structures have been synthesized and evaluated for various biological activities. These studies provide insight into the types of applications such compounds might have.
Synthesis of Novel Compounds : A study detailed the synthesis of novel pyrido and pyrimido derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, highlighting the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems with potential biological applications (Bakhite, Yamada, Al‐Sehemi, 2005).
Antitumor Agents : Another research synthesized Dasatinib, an antitumor agent, starting from 2-chloro-6-methylaniline, showcasing the role of chloro- and methyl-substituted pyrimidines in developing therapeutic agents (Jia-liang, Yi-fen, Yafei, 2009).
Analgesic and Anti-inflammatory Potential : Compounds structurally similar to N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide have been synthesized and shown to possess potent analgesic and anti-inflammatory properties, indicating the potential therapeutic uses of such molecules (Chhabria, Bhatt, Raval, Oza, 2007).
Anticonvulsant Properties : The structural analysis of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, reveals insights into the hydrogen bonding and molecular interactions that contribute to their biological activity, potentially guiding the design of novel anticonvulsant drugs (Kubicki, Bassyouni, Codding, 2000).
Anticancer and Anti-inflammatory Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities, demonstrating the broad spectrum of biological activities exhibited by pyrimidine derivatives (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and application of “N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide”. Given the importance of heterocyclic chemistry and the potential of related compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-10-5-4-9(2)11(15)6-10/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSGJNZKRLFXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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